molecular formula C13H15NO2 B063377 (3AR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydronaphtho[2,1-d]oxazole CAS No. 168628-57-7

(3AR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydronaphtho[2,1-d]oxazole

Cat. No.: B063377
CAS No.: 168628-57-7
M. Wt: 217.26 g/mol
InChI Key: IKMHCQKPLZKSQK-NEPJUHHUSA-N
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Description

Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) is a complex organic compound with the molecular formula C14H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TEMPO and other radical initiators.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxazole derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

168628-57-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(3aR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydrobenzo[g][1,3]benzoxazole

InChI

InChI=1S/C13H15NO2/c1-2-15-13-14-11-8-7-9-5-3-4-6-10(9)12(11)16-13/h3-6,11-12H,2,7-8H2,1H3/t11-,12+/m1/s1

InChI Key

IKMHCQKPLZKSQK-NEPJUHHUSA-N

Isomeric SMILES

CCOC1=N[C@@H]2CCC3=CC=CC=C3[C@@H]2O1

SMILES

CCOC1=NC2CCC3=CC=CC=C3C2O1

Canonical SMILES

CCOC1=NC2CCC3=CC=CC=C3C2O1

Synonyms

Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis- (9CI)

Origin of Product

United States

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